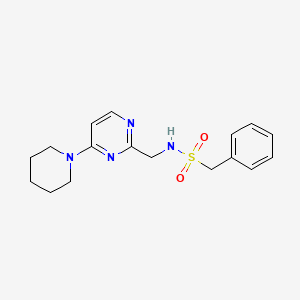
1-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide (referred to as the compound hereafter) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles findings from various studies to elucidate the compound's biological activity, including its effects on tumor cell proliferation, migration, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a phenyl group, a piperidine moiety, and a pyrimidine ring, all linked via a methanesulfonamide group. The molecular formula is C16H20N4O2S, with a molecular weight of approximately 336.42 g/mol. This structural configuration is significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar sulfonamide compounds. For instance, research on 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) demonstrated significant inhibition of tumor cell proliferation and migration, suggesting that compounds with similar structural features could exhibit comparable effects. PMSA was shown to induce ferroptosis in tumor cells by modulating the KEAP1-NRF2-GPX4 signaling pathway, which is crucial for cellular oxidative stress responses .
Table 1: Summary of Biological Activities
The mechanism by which the compound exerts its biological effects appears to be multifaceted:
- Oxidative Stress Modulation : The compound may increase reactive oxygen species (ROS) levels within tumor cells, leading to oxidative stress and subsequent cell death.
- Targeting Key Proteins : By binding to proteins involved in oxidative stress response (e.g., NRF2), the compound could inhibit their protective functions, promoting ferroptosis.
- Cell Signaling Pathways : The modulation of signaling pathways such as KEAP1-NRF2-GPX4 is critical in understanding how this compound affects tumor biology.
Case Studies and Research Findings
Several studies have explored related compounds with similar structures:
- Study on PMSA : This study found that PMSA inhibited tumor cell growth and migration while promoting ferroptosis through downregulation of key survival proteins .
- Piperidine Derivatives : Research indicates that piperidine derivatives often exhibit significant pharmacological activities including antibacterial and antitumor effects, reinforcing the potential utility of the compound in therapeutic applications .
特性
IUPAC Name |
1-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,14-15-7-3-1-4-8-15)19-13-16-18-10-9-17(20-16)21-11-5-2-6-12-21/h1,3-4,7-10,19H,2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJVAWXDSJPGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














